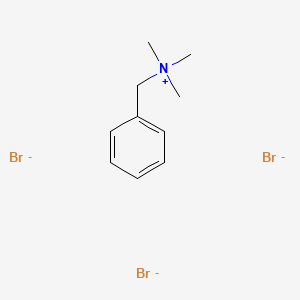

Benzyltrimethylammonium tribromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyltrimethylammonium tribromide is an organic compound with the molecular formula C10H16Br3N. It is a crystalline powder that appears yellow to orange in color and is hygroscopic. This compound is known for its use as a brominating reagent in various chemical reactions due to its high brominating potential .

准备方法

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in a mixed solvent of water and dichloromethane. The reaction is carried out under ice bath cooling and continuous stirring. Hydrogen bromide is slowly added to the mixture, resulting in the formation of this compound .

Reaction Conditions:

Reactants: Benzyltrimethylammonium chloride, sodium hypobromite, hydrogen bromide

Solvents: Water, dichloromethane

Temperature: Ice bath cooling

Yield: Approximately 85%

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically recrystallized from a dichloromethane-ether mixture to obtain pure this compound .

化学反应分析

Types of Reactions

Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:

Bromination: It is used to brominate phenols, methyl ketones, and aromatic amines.

Oxidation: It acts as an oxidizing agent in the oxidation of aliphatic aldehydes and diols

Substitution: It participates in substitution reactions with aromatic ethers to produce mono-, di-, or tri-bromo-substituted products.

Common Reagents and Conditions

Bromination: Typically carried out in dichloromethane-methanol or acetic acid-ZnCl2 under mild conditions.

Oxidation: Conducted in aqueous acetic acid solution.

Substitution: Performed in dichloromethane-methanol or acetic acid-ZnCl2.

Major Products Formed

Bromination: Brominated phenols, methyl ketones, and aromatic amines.

Oxidation: Corresponding carboxylic acids from aliphatic aldehydes.

Substitution: Mono-, di-, or tri-bromo-substituted aromatic ethers.

科学研究应用

Benzyltrimethylammonium tribromide has a wide range of applications in scientific research:

Chemistry: Used as a brominating reagent and oxidizing agent in organic synthesis.

Biology: Employed in the bromination of biological molecules for structural studies.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of brominated compounds for various industrial applications.

作用机制

The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex with the substrate, followed by its decomposition to yield the final product. In oxidation reactions, it converts aliphatic aldehydes to carboxylic acids through the formation of an intermediate complex . The tribromide ion is the reactive species responsible for the oxidation process .

相似化合物的比较

- Tetrabutylammonium tribromide

- Benzyltrimethylammonium bromide dibromide

生物活性

Benzyltrimethylammonium tribromide (BTMABr3), with the chemical formula C10H16Br3N and a molecular weight of 389.95 g/mol, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H16Br3N |

| Molecular Weight | 389.95 g/mol |

| Melting Point | 99-101 °C (lit.) |

| CAS Number | 111865-47-5 |

| Density | Not Available |

This compound acts primarily as a biochemical reagent in various biological assays. Its mechanisms of action include:

- Antimicrobial Activity : BTMABr3 has demonstrated efficacy against a range of pathogens, including bacteria and viruses. It can disrupt microbial cell membranes, leading to cell lysis.

- Cell Cycle Regulation : Research indicates that BTMABr3 influences cell cycle progression, potentially inducing apoptosis in cancer cells through mechanisms involving the MAPK/ERK signaling pathway .

- Neuronal Signaling : The compound has been implicated in modulating neuronal signaling pathways, affecting neurotransmitter release and receptor activity .

Biological Applications

BTMABr3 has been utilized in various biological contexts:

- Antiviral Studies : It has shown potential against viruses such as HIV and influenza by interfering with viral replication processes.

- Cancer Research : Studies have indicated its role in inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapies.

- Immunological Research : BTMABr3 is involved in modulating immune responses, particularly through the activation of NF-κB pathways .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of BTMABr3 against various bacterial strains. The results indicated significant inhibition zones, suggesting strong bactericidal activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

2. Impact on Cell Viability

In cancer cell lines, BTMABr3 was tested for its cytotoxic effects. The compound exhibited a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. Signaling Pathway Analysis

Research indicated that treatment with BTMABr3 activates the MAPK/ERK pathway, leading to increased expression of pro-apoptotic factors.

属性

IUPAC Name |

benzyl(trimethyl)azanium;tribromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKVMLVILGNPX-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。